2-Chloro-4-(3-methylphenyl)thiazole
Description
2-Chloro-4-(3-methylphenyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 2 and a 3-methylphenyl group at position 2. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The chlorine atom enhances reactivity as a leaving group, while the 3-methylphenyl substituent introduces steric and electronic effects that influence the compound’s physical and chemical properties .
Properties
CAS No. |
155294-66-9 |
|---|---|
Molecular Formula |
C10H8ClNS |
Molecular Weight |
209.7 g/mol |
IUPAC Name |
2-chloro-4-(3-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H8ClNS/c1-7-3-2-4-8(5-7)9-6-13-10(11)12-9/h2-6H,1H3 |
InChI Key |
JSYLYBPVUCHKBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)Cl |
Synonyms |
2-CHLORO-4-(3-METHYLPHENYL)THIAZOLE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Variations
The structural analogs of 2-Chloro-4-(3-methylphenyl)thiazole differ primarily in the substituents at position 4 of the thiazole ring. Key examples include:
- 2-Chloro-4-(4-chlorophenyl)thiazole : Substituted with a 4-chlorophenyl group.
- 2-Chloro-4-(trifluoromethyl)thiazole : Contains a trifluoromethyl (-CF₃) group.
- 2-Chloro-4-(2-thienyl)thiazole : Features a thiophene ring instead of phenyl.
Table 1: Comparative Molecular Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | 3-methylphenyl | ~209.7 (estimated) | 1.22–1.25* | 300–350* |
| 2-Chloro-4-(4-chlorophenyl)thiazole | 4-chlorophenyl | 230.12 | 1.224† | 350.7† |
| 2-Chloro-4-(trifluoromethyl)thiazole | -CF₃ | 187.57 | 1.45‡ | <300‡ |
| 2-Chloro-4-(2-thienyl)thiazole | 2-thienyl | 203.69 | 1.35–1.40§ | 320–360§ |
*Estimated based on para-substituted analogs ; †From experimental data ; ‡Predicted ; §Predicted for thiophene derivatives .
Physicochemical Properties
- Solubility : The 3-methylphenyl group increases hydrophobicity compared to polar substituents (-Cl, -CF₃).
- Reactivity : The chlorine atom at position 2 facilitates nucleophilic substitution reactions, while the methyl group directs electrophilic attacks to the phenyl ring’s meta position .
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